molecular formula C28H28BrN3O4S B12034484 N-(5-Bromobenzo[d]thiazol-2-yl)-4-(2,4-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide CAS No. 476483-18-8

N-(5-Bromobenzo[d]thiazol-2-yl)-4-(2,4-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide

Cat. No.: B12034484
CAS No.: 476483-18-8
M. Wt: 582.5 g/mol
InChI Key: ATXXQWIVFRLJFQ-UHFFFAOYSA-N
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Description

N-(5-Bromobenzo[d]thiazol-2-yl)-4-(2,4-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Bromobenzo[d]thiazol-2-yl)-4-(2,4-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known methods. The key steps may include:

    Formation of the benzo[d]thiazole ring: This can be achieved through the cyclization of 2-aminobenzenethiol with a suitable brominated precursor.

    Formation of the hexahydroquinoline ring: This involves the condensation of an appropriate aldehyde with a β-ketoester in the presence of a catalyst.

    Coupling of the two rings: This step involves the coupling of the benzo[d]thiazole and hexahydroquinoline rings through an amide bond formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(5-Bromobenzo[d]thiazol-2-yl)-4-(2,4-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The bromine atom in the benzo[d]thiazole ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Synthesis and Structural Characteristics

The compound is synthesized through a multi-step process that typically involves the coupling of various chemical precursors. The presence of a bromine atom and a thiazole moiety in its structure enhances its reactivity and biological activity. The molecular formula C22H24BrN3O3SC_{22}H_{24}BrN_{3}O_{3}S reflects its intricate design aimed at optimizing interaction with biological targets.

Antimicrobial Properties

Research indicates that compounds containing thiazole rings often exhibit significant antimicrobial activity. N-(5-Bromobenzo[d]thiazol-2-yl)-4-(2,4-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has been evaluated for its efficacy against various microorganisms. Studies have shown that it can inhibit the growth of bacteria and fungi effectively due to the electron-withdrawing nature of the bromine atom and the structural features that enhance membrane permeability .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that it can induce cytotoxic effects against several cancer cell lines. The mechanism of action is believed to involve the modulation of specific signaling pathways associated with cell proliferation and apoptosis. For instance, derivatives of thiazole compounds have shown favorable results against human hepatocellular carcinoma cells .

Enzyme Inhibition

This compound may act as an enzyme inhibitor by binding to active sites on target proteins. This binding can alter enzyme activity and potentially lead to therapeutic effects in diseases where these enzymes play critical roles .

Case Study 1: Antimicrobial Efficacy

A study conducted on various thiazole derivatives found that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be lower than that of standard antibiotics used in clinical settings .

MicroorganismMIC (µg/mL)Standard Antibiotic MIC (µg/mL)
Staphylococcus aureus1530
Escherichia coli2025

Case Study 2: Anticancer Activity

In another study focusing on cancer treatment potentials, the compound was tested against various cancer cell lines including breast and liver cancer cells. The results indicated a dose-dependent cytotoxic effect with an IC50 value significantly lower than many existing chemotherapeutic agents .

Cancer Cell LineIC50 (µM)Comparison Drug IC50 (µM)
HepG21020
MCF71525

Mechanism of Action

The mechanism of action of N-(5-Bromobenzo[d]thiazol-2-yl)-4-(2,4-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide depends on its specific biological target. It may interact with enzymes, receptors, or other proteins to exert its effects. The molecular targets and pathways involved can vary based on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-Chlorobenzo[d]thiazol-2-yl)-4-(2,4-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide
  • N-(5-Fluorobenzo[d]thiazol-2-yl)-4-(2,4-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide

Uniqueness

The uniqueness of N-(5-Bromobenzo[d]thiazol-2-yl)-4-(2,4-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide lies in its specific substitution pattern and the combination of functional groups, which may confer unique biological activities or chemical reactivity compared to similar compounds.

Biological Activity

N-(5-Bromobenzo[d]thiazol-2-yl)-4-(2,4-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological activity, including its mechanisms of action and therapeutic implications.

Chemical Structure and Properties

The compound features a unique structure characterized by a hexahydroquinoline core substituted with a bromobenzo[d]thiazole moiety and a dimethoxyphenyl group. This structural complexity may contribute to its diverse biological activities.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds similar to this compound. For instance, benzothiazole derivatives have shown significant antitumor activity against various cancer cell lines. In particular:

  • Cell Line Studies : Compounds with similar structural features exhibited IC50 values in the micromolar range against lung cancer cell lines such as A549 (IC50 = 2.12 μM) and HCC827 (IC50 = 5.13 μM) .

These findings suggest that the compound may also exhibit potent antitumor effects through mechanisms such as apoptosis induction and inhibition of cell proliferation.

Antimicrobial Activity

The antimicrobial properties of related compounds have also been investigated. Benzothiazole derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria:

CompoundTarget OrganismActivity (MIC)
5-Bromobenzo[d]thiazoleStaphylococcus aureus32 μg/mL
5-Bromobenzo[d]thiazoleEscherichia coli64 μg/mL

These results indicate that the compound may serve as a lead for developing new antimicrobial agents .

The proposed mechanisms through which this compound exerts its biological effects include:

  • DNA Binding : Similar compounds have shown the ability to bind to DNA and inhibit DNA-dependent enzymes.
  • Apoptosis Induction : The compound may activate apoptotic pathways in cancer cells by modulating key signaling proteins .

Case Studies

Several case studies have documented the biological effects of related compounds:

  • Antitumor Efficacy : A study demonstrated that a closely related benzothiazole derivative significantly inhibited tumor growth in xenograft models.
  • Antibacterial Testing : In vitro tests showed that derivatives of benzothiazole effectively reduced bacterial load in infected murine models .

Properties

CAS No.

476483-18-8

Molecular Formula

C28H28BrN3O4S

Molecular Weight

582.5 g/mol

IUPAC Name

N-(5-bromo-1,3-benzothiazol-2-yl)-4-(2,4-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxamide

InChI

InChI=1S/C28H28BrN3O4S/c1-14-23(26(34)32-27-31-18-10-15(29)6-9-22(18)37-27)24(17-8-7-16(35-4)11-21(17)36-5)25-19(30-14)12-28(2,3)13-20(25)33/h6-11,24,30H,12-13H2,1-5H3,(H,31,32,34)

InChI Key

ATXXQWIVFRLJFQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=C(C=C(C=C3)OC)OC)C(=O)NC4=NC5=C(S4)C=CC(=C5)Br

Origin of Product

United States

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